molecular formula C9H5ClF3N B3183557 5-Chloro-2-(trifluoromethyl)-1H-indole CAS No. 1007235-35-9

5-Chloro-2-(trifluoromethyl)-1H-indole

Cat. No.: B3183557
CAS No.: 1007235-35-9
M. Wt: 219.59 g/mol
InChI Key: YBLDMKKBYWDSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(trifluoromethyl)-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoromethyl groups in the indole structure imparts unique chemical and physical properties to this compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-chloroindole with trifluoromethylating agents under specific conditions

Industrial Production Methods: Industrial production of 5-Chloro-2-(trifluoromethyl)-1H-indole may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The scalability of these methods is crucial for meeting the demands of various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The indole core can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can lead to different oxidation states of the indole core.

Scientific Research Applications

Chemistry: 5-Chloro-2-(trifluoromethyl)-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic effects, as it can reach intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions with biological molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

    5-Bromo-2-(trifluoromethyl)-1H-indole: Similar structure with a bromine atom instead of chlorine.

    5-Chloro-2-(difluoromethyl)-1H-indole: Similar structure with a difluoromethyl group instead of trifluoromethyl.

    5-Chloro-2-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of an indole core.

Uniqueness: 5-Chloro-2-(trifluoromethyl)-1H-indole is unique due to the combination of the chlorine and trifluoromethyl groups on the indole core. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLDMKKBYWDSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855784
Record name 5-Chloro-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007235-35-9
Record name 5-Chloro-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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